![molecular formula C10H20OSi B14365726 {[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane CAS No. 91239-03-1](/img/structure/B14365726.png)
{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane is a chemical compound that belongs to the class of organosilicon compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane typically involves the reaction of cyclopropyl alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Cyclopropyl alcohol+Trimethylsilyl chloride→[1-(But-2-en-2-yl)cyclopropyl]oxy(trimethyl)silane+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, alcohols, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.
Applications De Recherche Scientifique
{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of {[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane involves its interaction with various molecular targets. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[1-(Cyclopropyl)methoxy}(trimethyl)silane}
- {[1-(Cyclopropyl)ethoxy}(trimethyl)silane}
- {[1-(Cyclopropyl)propoxy}(trimethyl)silane}
Uniqueness
{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane is unique due to the presence of the but-2-en-2-yl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and can influence its reactivity and applications.
Propriétés
Numéro CAS |
91239-03-1 |
|---|---|
Formule moléculaire |
C10H20OSi |
Poids moléculaire |
184.35 g/mol |
Nom IUPAC |
(1-but-2-en-2-ylcyclopropyl)oxy-trimethylsilane |
InChI |
InChI=1S/C10H20OSi/c1-6-9(2)10(7-8-10)11-12(3,4)5/h6H,7-8H2,1-5H3 |
Clé InChI |
KIULXQGYOQKDKA-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)C1(CC1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


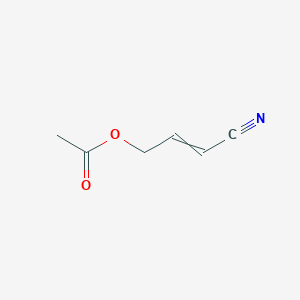
![[(5Z)-5-(2-iodobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14365659.png)
![1-(3-{[6-(Decylsulfanyl)hexyl]oxy}phenyl)ethan-1-one](/img/structure/B14365664.png)
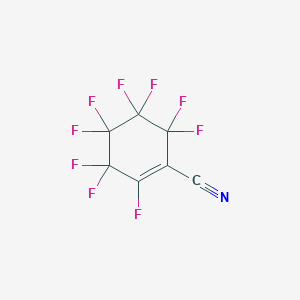
![1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene](/img/structure/B14365679.png)
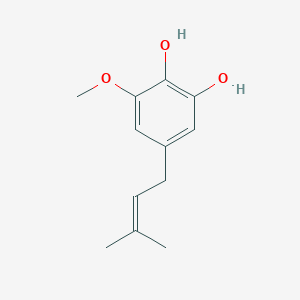
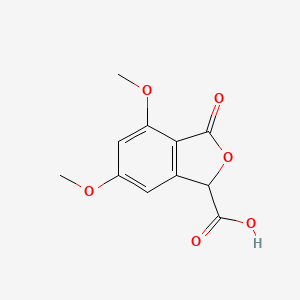
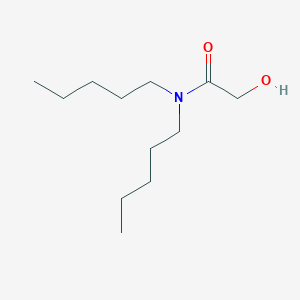
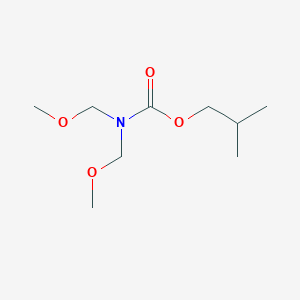
![2,6-Bis[(4-nitrosophenyl)methylidene]cyclohexan-1-one](/img/structure/B14365710.png)


methanone](/img/structure/B14365733.png)
![N-(3-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365738.png)
